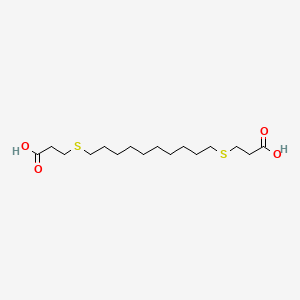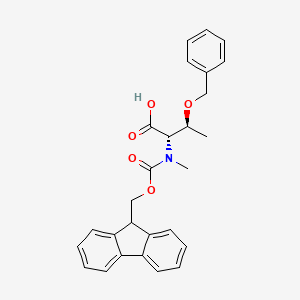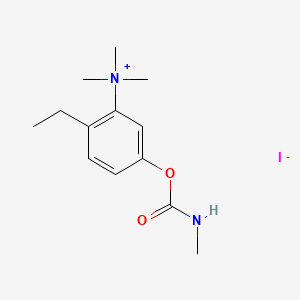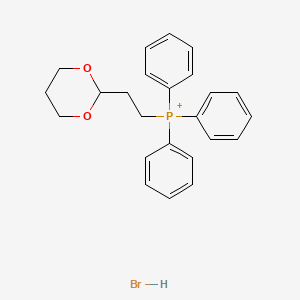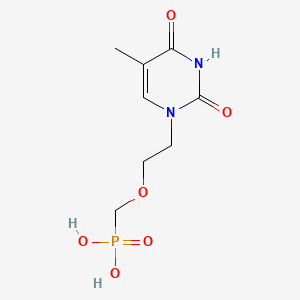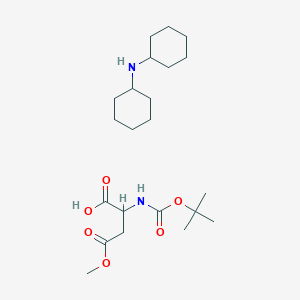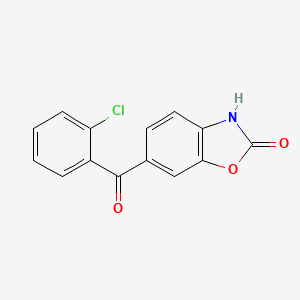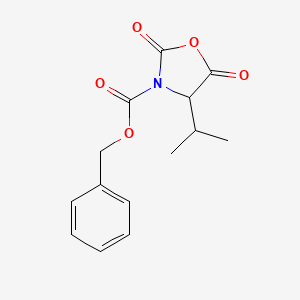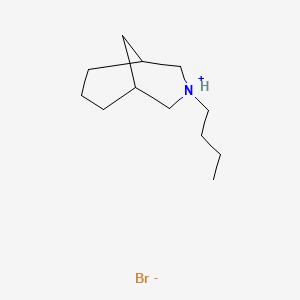
3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide is a chemical compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide typically involves the cyclization of appropriate precursors. One common method is the intramolecular N-cyclization, where an amine diol precursor undergoes cyclization in the presence of trifluoroacetic acid to produce the desired azabicyclo structure . Another approach involves radical cyclization, where a radical-based strategy is employed to construct the azabicyclo framework .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the nitrogen-containing ring structure.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form interactions with various biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo(3.3.1)nonane: Another azabicyclo compound with a similar structure but different substituents.
Indole-fused azabicyclo(3.3.1)nonane: A compound with an indole moiety fused to the azabicyclo structure.
Uniqueness
3-Butyl-3-azabicyclo(3.3.1)nonane hydrobromide is unique due to its specific butyl substitution and hydrobromide salt form, which enhance its solubility and reactivity. This makes it particularly useful in applications where solubility and specific reactivity are important.
Propiedades
Número CAS |
102585-78-4 |
|---|---|
Fórmula molecular |
C12H24BrN |
Peso molecular |
262.23 g/mol |
Nombre IUPAC |
3-butyl-3-azoniabicyclo[3.3.1]nonane;bromide |
InChI |
InChI=1S/C12H23N.BrH/c1-2-3-7-13-9-11-5-4-6-12(8-11)10-13;/h11-12H,2-10H2,1H3;1H |
Clave InChI |
NLWRRLVDRCHYAU-UHFFFAOYSA-N |
SMILES canónico |
CCCC[NH+]1CC2CCCC(C2)C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



